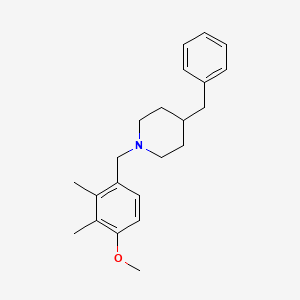
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as HIOMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. In
Mechanism of Action
The mechanism of action of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell proliferation and survival. Studies have suggested that 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may inhibit the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells.
Biochemical and Physiological Effects
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have both biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have antioxidant activity, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is that it is relatively easy to synthesize and purify, making it a useful tool for scientific research. However, one limitation of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved anti-cancer activity and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and to identify potential biomarkers of response to 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one treatment. Finally, studies are needed to explore the potential use of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in combination with other anti-cancer therapies.
Synthesis Methods
The synthesis of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction between 3-iodo-4-methoxybenzaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydroxylamine hydrochloride to produce 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This synthesis method has been optimized to yield high purity and high yield of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Scientific Research Applications
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has anti-proliferative effects on cancer cells, inducing cell cycle arrest and apoptosis. Additionally, 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of tumor xenografts in animal models.
properties
IUPAC Name |
(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8INO3S2/c1-16-7-3-5(2-6(12)9(7)14)4-8-10(15)13-11(17)18-8/h2-4,14H,1H3,(H,13,15,17)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDKYOJFXLYFH-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)S2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)S2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8INO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxy-3-iodo-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6045763.png)
![N-(tert-butyl)-N'-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]urea](/img/structure/B6045773.png)
![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![1-(diethylamino)-3-[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6045789.png)

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)
![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![1-(2-fluorophenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045836.png)